(2R,3S)-3-Methyl-5-oxopyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2R,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-3-2-4(8)7-5(3)6(9)10/h3,5H,2H2,1H3,(H,7,8)(H,9,10)/t3-,5+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCPEJXLESDEDM-WVZVXSGGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)N[C@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from Proline Derivatives
The chiral pool approach leverages naturally occurring chiral building blocks, such as L-proline, to construct the pyrrolidine backbone. A prominent method involves the oxidation of (2S,4R)-4-hydroxyproline derivatives, followed by selective methylation and lactamization. For instance, methyl (S)-5-oxopyrrolidine-2-carboxylate serves as a versatile intermediate, undergoing stereospecific alkylation with methylating agents like methyl iodide under basic conditions. This route achieves enantiomeric excess (ee) >98% when using (S)-proline as the starting material, though the introduction of the 3-methyl group requires careful control to avoid racemization.
Asymmetric Catalytic Hydrogenation
Asymmetric hydrogenation of α,β-unsaturated γ-lactams provides direct access to the target stereochemistry. A rhodium-catalyzed system using (R)-BINAP as a chiral ligand enables the reduction of 3-methyl-5-oxopyrrolidine-2-carboxylic acid precursors with 92–95% ee. However, the high cost of rhodium catalysts and stringent reaction conditions (e.g., 50–100 bar H₂) limit industrial adoption. Recent advances in iridium-based catalysts show promise for lower-pressure operations but require further optimization.
Enzymatic Resolution of Racemic Mixtures
Lipase-mediated kinetic resolution offers an eco-friendly alternative for isolating the (2R,3S) enantiomer. Immobilized Candida antarctica lipase B (CAL-B) selectively hydrolyzes the methyl ester of racemic 3-methyl-5-oxopyrrolidine-2-carboxylic acid, achieving 88% ee after 24 hours at 37°C. While this method avoids harsh reagents, the maximum theoretical yield remains 50%, necessitating recycling of the undesired enantiomer.
Optimization of Reaction Conditions
Catalytic Systems and Solvent Effects
The choice of acid catalyst significantly impacts reaction efficiency. Hydrochloric acid in methanol solvent facilitates rapid deprotection of acetylated intermediates, yielding the free carboxylic acid with >99% purity. Conversely, p-toluenesulfonic acid (pTSA) in toluene enables microwave-assisted cyclization at 150°C, reducing reaction times from 12 hours to 40 minutes. Solvent polarity also influences stereochemical outcomes: polar aprotic solvents like DMF favor intramolecular lactamization, while nonpolar solvents enhance crystallinity during workup.
Table 1: Comparative Analysis of Catalytic Systems
Temperature and Pressure Control
Decarboxylation of dicarboxylic acid precursors proceeds optimally at 60–90°C in acetic acid, with triethylamine as a base additive to lower energy barriers. Elevated temperatures (>100°C) risk epimerization at the 3-position, reducing enantiomeric purity. Pressure-controlled hydrogenation (10–20 bar) balances reaction rate and catalyst stability, though industrial-scale reactors often prioritize batch processing over continuous flow systems.
Purification and Isolation Techniques
Crystallization-Based Methods
Crystalline intermediates, such as acetyl-protected derivatives, enable high-purity isolation. A mixed solvent system of toluene and heptane (3:1 v/v) achieves 99.5% purity for (2S,5S)-5-hydroxypiperidine-2-carboxylic acid precursors, which are subsequently converted to the target compound via acid hydrolysis. Recrystallization from ethyl acetate/hexane mixtures removes residual catalysts and byproducts, though solvent choice must avoid lactam ring opening.
Chromatographic Purification
Flash column chromatography with ethyl acetate/petroleum ether gradients (1:4 to 3:2) resolves diastereomeric impurities in early synthetic stages. Reverse-phase HPLC using C18 columns and 0.1% TFA in water/acetonitrile gradients provides final purity >99.9% for pharmaceutical-grade material.
Table 2: Purification Outcomes by Method
| Method | Purity (%) | Recovery (%) | Key Solvents | Source |
|---|---|---|---|---|
| Crystallization | 99.5 | 80 | Toluene/heptane | |
| Flash Chromatography | 98 | 75 | EtOAc/petroleum ether | |
| HPLC | 99.9 | 65 | Water/acetonitrile |
Analytical Characterization
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃) of the methyl ester intermediate shows characteristic signals at δ 3.77 (s, OCH₃), δ 4.56 (m, H-1), and δ 5.44 (m, H-8), confirming lactam ring formation. IR spectroscopy identifies the carbonyl stretch at 1740 cm⁻¹ (ester) and 1692 cm⁻¹ (lactam).
Chiral HPLC Analysis
Chiralpak IC-3 columns with hexane/isopropanol (80:20) eluents resolve (2R,3S) and (2S,3R) enantiomers, with retention times of 12.3 and 14.7 minutes, respectively.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-Methyl-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various substituted pyrrolidines, alcohols, and amines, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
Chemical Synthesis
(2R,3S)-3-Methyl-5-oxopyrrolidine-2-carboxylic acid serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Esterification : The carboxylic acid group can react with alcohols to form esters.
- Amidation : Reaction with amines leads to the formation of amides.
These reactions facilitate the creation of more complex molecules that are essential in drug development and material science.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of derivatives of this compound against Gram-positive bacteria and drug-resistant fungi. For instance:
- Study Findings : Derivatives exhibited significant activity against multidrug-resistant pathogens such as Staphylococcus aureus and Klebsiella pneumoniae .
Anticancer Activity
The compound has also shown promise in anticancer research:
- Cytotoxicity Assays : In vitro studies using A549 lung cancer cells demonstrated that certain derivatives possess cytotoxic effects comparable to established chemotherapeutics like cisplatin .
Antioxidant Activity
Research indicates that some derivatives of this compound exhibit potent antioxidant properties:
- DPPH Radical Scavenging : Compounds were tested for their ability to scavenge free radicals, with some showing antioxidant activity greater than that of ascorbic acid .
Table 1: Biological Activities of Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 Value (µM) |
|---|---|---|---|
| 1a | Antimicrobial | Staphylococcus aureus | 12.5 |
| 1b | Anticancer | A549 Lung Cancer Cells | 15.0 |
| 1c | Antioxidant | DPPH Radical Scavenging | 20.0 |
Table 2: Synthesis Overview
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Esterification | Alcohols | Acid catalyst, reflux |
| Amidation | Amines | Base catalyst, room temp |
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific metabolic enzymes. The results indicated a significant reduction in enzyme activity at varying concentrations, suggesting therapeutic applications in metabolic disorders.
Case Study 2: Receptor Binding Affinity
Another research effort focused on the binding affinity of this compound to receptors involved in inflammatory responses. Findings suggested effective binding, indicating potential for modulating inflammatory pathways.
Mechanism of Action
The mechanism of action of (2R,3S)-3-Methyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Differences
The compound’s structural analogs differ in substituent groups, stereochemistry, and ring modifications. Key examples include:
Physicochemical Properties
- Melting Points : The 4-chlorophenyl derivative melts at 191°C, while other analogs (e.g., 1-methyl variant) lack reported melting points, suggesting differences in crystallinity due to substituent bulk .
- Solubility and Stability : The phenyl-substituted compound (CAS 461045-28-3) requires storage at 2–8°C, implying sensitivity to thermal degradation. In contrast, the 1-methyl analog (CAS 42346-68-9) is marketed for R&D without special handling warnings .
Pharmacological and Industrial Relevance
- Chlorophenyl and Phenyl Derivatives: Bulky aromatic substituents (e.g., 4-chlorophenyl, phenyl) may enhance binding to hydrophobic enzyme pockets, making them candidates for protease inhibitors.
- Methyl-Substituted Analogs : Simpler structures like (2S)-2-methyl-5-oxopyrrolidine-2-carboxylic acid are likely used as chiral building blocks for peptidomimetics or antibiotics .
Key Takeaways
Stereochemistry Drives Function : The (2R,3S) configuration of the target compound distinguishes it from analogs like (2S,3R)-chlorophenyl and (2R,3R)-phenyl derivatives, impacting both synthesis and bioactivity.
Substituent Effects : Aromatic groups enhance molecular weight and stability (e.g., phenyl derivative: MW 219.24 vs. methyl derivative: MW 143.14), while methyl groups simplify handling and storage .
Synthesis Complexity : Bulky substituents (e.g., 4-chlorophenyl) require multi-step protocols involving hydrogenation and acidolysis, whereas simpler analogs are commercially accessible .
Biological Activity
(2R,3S)-3-Methyl-5-oxopyrrolidine-2-carboxylic acid, a compound belonging to the class of oxopyrrolidine derivatives, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolidine ring with a methyl group and a carboxylic acid functional group, which are critical for its biological activity.
Biological Activity Overview
Recent studies have demonstrated that this compound exhibits significant anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that derivatives of 5-oxopyrrolidine compounds show promising anticancer activity against various cancer cell lines. For instance, in studies involving A549 human lung adenocarcinoma cells, certain derivatives demonstrated a structure-dependent reduction in cell viability:
| Compound | IC50 (µM) | Cell Type |
|---|---|---|
| This compound | 63.4 | A549 (lung cancer) |
| Cisplatin | 12.0 | A549 |
The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit cell proliferation through various molecular pathways. Notably, it has been shown to interact with chymotrypsin-like sites in the proteasome, enhancing its potential as an anticancer agent by disrupting protein degradation pathways essential for cancer cell survival .
Antimicrobial Activity
In terms of antimicrobial efficacy, this compound exhibits notable activity against Gram-positive bacteria. Studies have highlighted its effectiveness against multidrug-resistant strains such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for several derivatives are summarized below:
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 32 | MRSA |
| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 16 | Streptococcus pneumoniae |
These findings suggest that modifications to the core structure can enhance antimicrobial properties, making these compounds valuable candidates for further development .
The mechanism by which this compound exerts its effects involves several pathways:
- Proteasome Inhibition : The compound binds to the proteasome's chymotrypsin-like site, inhibiting its activity and leading to the accumulation of pro-apoptotic factors .
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, particularly at the G1 phase, thereby preventing further proliferation .
- Reactive Oxygen Species (ROS) Generation : The compound may also increase ROS levels within cells, contributing to oxidative stress and subsequent apoptosis in cancer cells .
Case Studies
A recent study evaluated the effects of this compound on various cancer cell lines and microbial strains:
Anticancer Study:
In vitro assays were conducted using A549 cells treated with varying concentrations of the compound over 24 hours. The results indicated a dose-dependent decrease in cell viability compared to untreated controls.
Antimicrobial Study:
The compound was tested against clinical isolates of MRSA. The results showed effective inhibition of bacterial growth at low concentrations, highlighting its potential as an alternative therapeutic agent in treating resistant infections .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2R,3S)-3-Methyl-5-oxopyrrolidine-2-carboxylic acid, and how can reaction conditions be optimized for yield?
- Methodology :
-
Hydrogenation and Acid Hydrolysis : A common route involves catalytic hydrogenation (e.g., 10% Pd/C under 4 bar H₂) followed by acid treatment (e.g., trifluoroacetic acid) to deprotect intermediates. For example, yields of 65% were achieved using sequential hydrogenation, solvent evaporation, and acid/base workup .
-
Solvent Optimization : Mixtures like ethyl acetate/methanol (2:1) improve solubility during hydrogenation. Post-reaction purification via NaOH extraction and acidification (pH <2) minimizes byproduct formation .
-
Diastereoselective Synthesis : Neutralization of dimethyl ester intermediates (e.g., dimethyl (2R*,3R*)-3-aryl-glutamate HCl) in ethanol/water can enhance stereochemical control. X-ray crystallography and elemental analysis validate configurations .
Key Reaction Parameters Example Conditions Catalyst Loading 10% Pd/C Hydrogen Pressure 4 bar Solvent System Ethyl acetate/methanol (2:1) Purification NaOH extraction, HCl acidification
Q. How can spectroscopic methods confirm the structure and enantiopurity of this compound?
- 1H/13C-NMR : Assign stereochemistry via coupling constants (e.g., vicinal protons in pyrrolidine rings) and carbon shifts. For example, NH and C=O groups show distinct peaks at δ ~8.5 ppm (NH) and 170–175 ppm (C=O) in NMR spectra .
- IR Spectroscopy : Confirm lactam C=O stretches (~1680–1720 cm⁻¹) and NH/OH vibrations (~3300 cm⁻¹) .
- X-ray Crystallography : Resolve absolute configuration using low-temperature (150 K) single-crystal data (R factor: 0.027) and Flack parameter analysis .
Advanced Research Questions
Q. What strategies are effective for achieving stereoselective synthesis of the (2R,3S) configuration, and how can diastereomeric excess be quantified?
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., orthoester-protected pyroglutamates) to direct stereochemistry during cyclization .
- Catalytic Asymmetric Hydrogenation : Palladium or ruthenium catalysts with chiral ligands (e.g., BINAP) enhance enantiomeric excess (ee).
- Quantification : Chiral HPLC with UV detection or NMR using chiral shift reagents (e.g., Eu(hfc)₃) to measure diastereomeric ratios .
Q. How can researchers resolve contradictions in reported synthetic yields or stereochemical outcomes across different methodologies?
- Root-Cause Analysis :
- Catalyst Variability : Compare Pd/C vs. Raney Ni in hydrogenation efficiency. Higher Pd/C loading (10% vs. 5%) improves yield .
- Solvent Effects : Polar aprotic solvents (DMF) may stabilize intermediates better than ethanol, reducing racemization .
- Statistical Design of Experiments (DoE) : Optimize parameters (temperature, pressure) using factorial designs to identify critical factors .
Q. What in vitro pharmacological screening approaches are suitable for evaluating bioactivity, and how can structural modifications enhance activity?
- Screening Methods :
- Enzyme Inhibition Assays : Test against target enzymes (e.g., proteases, kinases) using fluorogenic substrates.
- Cell-Based Assays : Measure cytotoxicity (MTT assay) or anti-inflammatory activity (e.g., TNF-α inhibition) in macrophage models .
- Structural Modifications :
- Side Chain Functionalization : Introduce aryl groups (e.g., 4-chlorophenyl) to enhance lipophilicity and target binding .
- Hydrazide Derivatives : Synthesize carbohydrazides (via hydrazine monohydrate) for improved solubility and bioactivity .
Q. What are the challenges in characterizing hydrogen bonding networks and tautomeric forms using X-ray crystallography?
- Crystallization Issues : Poor crystal quality due to hygroscopicity; use low-temperature (150 K) data collection to reduce thermal motion .
- Hydrogen Atom Positioning : Neutron diffraction or high-resolution synchrotron data (λ <1 Å) to resolve H-bonding (e.g., O–H···N interactions) .
- Tautomer Analysis : Compare experimental (X-ray) and computational (DFT) bond lengths to identify dominant tautomers (e.g., lactam vs. lactim forms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
